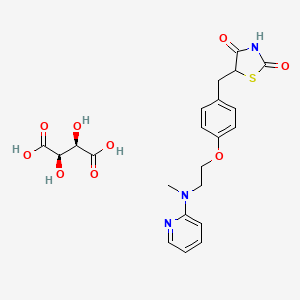

Rosiglitazone tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

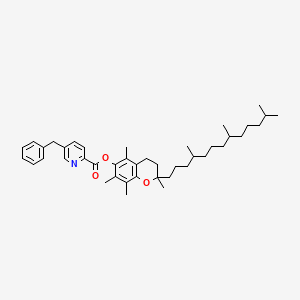

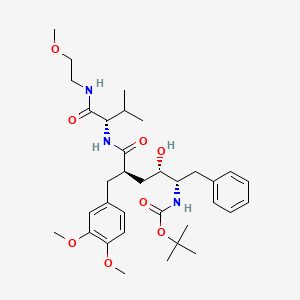

Rosiglitazone tartrate is a thiazolidinedione class compound used primarily as an anti-diabetic drug. It is marketed under the brand name Avandia and is used to improve glycemic control in adults with type 2 diabetes mellitus. This compound works by increasing the body’s sensitivity to insulin, thereby helping to control blood sugar levels .

Méthodes De Préparation

The synthesis of rosiglitazone tartrate involves several steps, starting from commercially available materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, and 1,3-thiazolidine-2,4-dione. The synthetic route includes cyclization, alkylation, etherification, condensation, and reduction reactions. The optimal yields for these steps are 90%, 99%, 59%, 75%, and 91%, respectively . Industrial production methods focus on optimizing these reactions to achieve high yields and purity, often using water as a green solvent and avoiding column chromatography in the final steps .

Analyse Des Réactions Chimiques

Rosiglitazone tartrate undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Condensation: This reaction involves the formation of a carbon-carbon bond, often using reagents like thionyl chloride or phosphorus oxychloride

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Rosiglitazone tartrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of thiazolidinedione synthesis and reactivity.

Biology: Research focuses on its effects on cellular processes, including adipocyte differentiation and glucose metabolism.

Medicine: Apart from its primary use in diabetes management, this compound is being investigated for its potential benefits in treating conditions like Alzheimer’s disease, cancer, and inflammatory diseases .

Mécanisme D'action

Rosiglitazone tartrate exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. By binding to PPARγ, this compound enhances insulin sensitivity in adipose tissue, muscle, and liver cells. This leads to increased glucose uptake and decreased glucose production, thereby improving glycemic control .

Comparaison Avec Des Composés Similaires

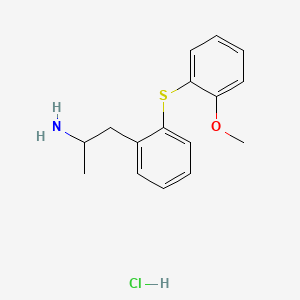

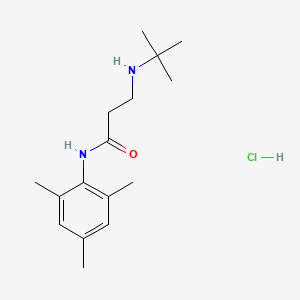

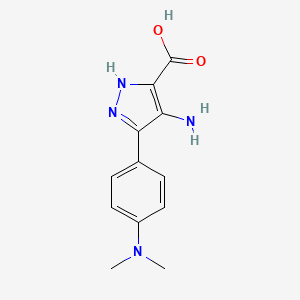

Rosiglitazone tartrate belongs to the thiazolidinedione class of drugs, which also includes pioglitazone and troglitazone. While all these compounds work by activating PPARγ, they differ in their pharmacokinetic properties and side effect profiles:

Troglitazone: Was withdrawn from the market due to severe hepatotoxicity, highlighting the importance of safety monitoring in this drug class.

This compound is unique in its specific binding affinity and selectivity for PPARγ, which contributes to its efficacy in improving insulin sensitivity .

Propriétés

Numéro CAS |

397263-86-4 |

|---|---|

Formule moléculaire |

C22H25N3O9S |

Poids moléculaire |

507.5 g/mol |

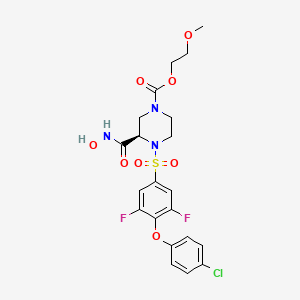

Nom IUPAC |

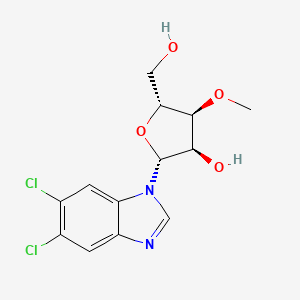

(2R,3R)-2,3-dihydroxybutanedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H19N3O3S.C4H6O6/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-1(3(7)8)2(6)4(9)10/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clé InChI |

ADQQXOGMNHWLRB-LREBCSMRSA-N |

SMILES isomérique |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.